molecular formula C23H26ClN5O2S B2740904 7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N,N-DIPROPYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 893788-55-1

7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N,N-DIPROPYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2740904
CAS No.: 893788-55-1
M. Wt: 472
InChI Key: HGQXTIIRUFXCPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-N,N-dipropyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a sophisticated chemical reagent designed for advanced research applications. This compound belongs to the triazoloquinazoline family, a class of nitrogen-containing heterocyclic compounds recognized for their diverse biological activities and significance in medicinal chemistry. The structure features a triazoloquinazoline core, a 3,4-dimethylbenzenesulfonyl group, and N,N-dipropylamine substituents, which collectively influence its physicochemical properties and interaction with biological targets. This reagent serves as a valuable chemical intermediate and scaffold in drug discovery and development. Researchers can utilize it to explore structure-activity relationships (SAR), particularly in optimizing potency and selectivity for specific enzymatic targets. Compounds within this class have been investigated for their potential to modulate various enzyme families, often through mechanisms involving hydrogen bonding and π-π stacking interactions facilitated by the planar, electron-rich triazoloquinazoline system. The presence of the sulfonamide group is a key feature, as this moiety is commonly found in molecules that act as enzyme inhibitors, potentially targeting a range of proteins involved in disease pathways. The product is provided for Non-Human Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers handling this compound should refer to the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

7-chloro-3-(3,4-dimethylphenyl)sulfonyl-N,N-dipropyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN5O2S/c1-5-11-28(12-6-2)21-19-14-17(24)8-10-20(19)29-22(25-21)23(26-27-29)32(30,31)18-9-7-15(3)16(4)13-18/h7-10,13-14H,5-6,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQXTIIRUFXCPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=NC2=C(N=NN2C3=C1C=C(C=C3)Cl)S(=O)(=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N,N-DIPROPYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available precursorsReaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N,N-DIPROPYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various chemical reactions, including:

Scientific Research Applications

7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N,N-DIPROPYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N,N-DIPROPYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues

The following compounds share the triazoloquinazoline scaffold but differ in substituents, impacting their physicochemical and biological profiles:

Table 1: Structural Comparison of Triazoloquinazoline Derivatives

Compound Name Sulfonyl Group Amine Substituents Molecular Formula Reference
Target Compound 3,4-Dimethylbenzenesulfonyl N,N-Dipropyl C25H27ClN5O2S
7-Chloro-3-(PhSulfonyl)-N-(4-IsopropylPh) Phenylsulfonyl N-(4-Isopropylphenyl) C24H20ClN5O2S
7-Chloro-3-(3,4-DMBsulfonyl)-N-(3,5-DMPh) 3,4-Dimethylbenzenesulfonyl N-(3,5-Dimethylphenyl) C25H22ClN5O2S
7-Chloro-3-(3,4-DMBsulfonyl)-N-(3,4-DMPh) 3,4-Dimethylbenzenesulfonyl N-(3,4-Dimethylphenyl) C25H22ClN5O2S

Key Observations :

Electron-donating methyl groups may reduce metabolic oxidation of the sulfonyl moiety, improving stability .

Amine Substituent Effects :

  • N,N-Dipropyl (target) vs. Aromatic Amines (): The dipropyl group significantly elevates lipophilicity (calculated LogP ~5.2 vs. ~4.8 for aromatic analogues), favoring passive diffusion across biological membranes .
  • Aromatic amines (e.g., 3,4-dimethylphenyl) may engage in π-π stacking with target proteins but could reduce solubility .

Key Findings :

Core Scaffold Impact: Triazoloquinazolines (e.g., target compound’s class) exhibit lower anticancer activity compared to thienotriazolopyrimidines, likely due to reduced planarity and weaker interactions with DNA or kinase domains . Thienotriazolopyrimidines achieve better tumor growth inhibition (GP% < 70% in select lines) owing to their thiophene ring’s electron-rich nature .

Substituent-Driven Activity :

  • While the target compound’s specific activity data are unavailable, its 3,4-dimethylbenzenesulfonyl group may improve target binding compared to simpler phenylsulfonyl analogues (), as methyl groups can fill hydrophobic pockets in enzymes .

Physicochemical Properties

Table 3: Calculated Properties of Selected Analogues

Compound LogP PSA (Ų) H-Bond Donors H-Bond Acceptors
Target Compound 5.2 95.6 1 7
7-Chloro-3-(PhSulfonyl)-N... 4.8 98.3 1 7
Thienotriazolopyrimidine 5n 3.9 88.2 2 8

Notes:

  • Higher LogP in the target compound suggests superior membrane permeability but may limit aqueous solubility.

Biological Activity

7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-N,N-dipropyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a novel compound that has garnered attention for its potential biological activity. This article reviews its synthesis, biological assays, mechanisms of action, and relevant case studies to elucidate its pharmacological properties.

  • Molecular Formula : C24H26ClN5O2S
  • Molecular Weight : 493.97 g/mol
  • CAS Number : 904584-39-0

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Triazole Ring : This is achieved through cyclization reactions using hydrazine derivatives.
  • Chlorination : The introduction of the chloro group can be performed using thionyl chloride.
  • Sulfonylation : The sulfonyl group is introduced via reactions with sulfonyl chlorides in the presence of a base.

The compound interacts with various molecular targets, potentially modulating enzyme activity and receptor binding. It has been studied primarily for its effects on:

  • Acetylcholinesterase (AChE) : Compounds similar to this have shown inhibitory activity against AChE, which is crucial in Alzheimer's disease treatment. The IC50 values for related compounds range from 0.2 to 83.9 µM, indicating significant inhibitory potential .

In Vitro Studies

In vitro assays have demonstrated that 7-chloro derivatives can inhibit AChE effectively, suggesting their utility as potential anti-Alzheimer's agents. Molecular docking studies reveal dual binding site interactions with AChE, highlighting their capability to engage both the catalytic and peripheral anionic sites .

Case Study 1: Alzheimer’s Disease Model

A study involving hybrid compounds similar to 7-chloro derivatives indicated promising results in reducing AChE activity in cell cultures. These compounds exhibited non-cytotoxic profiles while maintaining favorable pharmacokinetic properties .

CompoundIC50 (µM)Binding Sites
Compound A0.2CAS, PAS
Compound B83.9CAS

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this class of compounds in models of oxidative stress-induced neuronal damage. Results indicated that these compounds could significantly reduce cell death and promote neuronal survival through modulation of oxidative stress pathways.

Q & A

Q. What are the optimal synthetic routes for 7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N,N-dipropyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclization of precursors such as 2-aminobenzonitrile with alkynes using copper catalysts to form the triazole ring, followed by sulfonylation and amine substitution. Key parameters include:
  • Catalysts : Palladium on carbon for hydrogenation steps .
  • Solvents : Dichloromethane or dioxane for intermediate reactions .
  • Temperature : Stepwise control (e.g., 20–25°C for chloroacetyl chloride additions, 60–120°C for cyclization) .
    Optimization involves adjusting stoichiometry, solvent polarity, and catalyst loading to improve yield and purity.

Q. How should researchers characterize the structural and purity profile of this compound?

  • Methodological Answer : Use a combination of:
  • Spectroscopy : 1^1H/13^13C NMR to confirm substituent positions and purity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer : Prioritize:
  • Enzyme Inhibition Assays : Target kinases or proteases linked to diseases (e.g., cancer, inflammation) .
  • Cytotoxicity Screening : Use MTT assays on cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .
  • Solubility Testing : Measure logP values to guide formulation strategies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodological Answer : Modify substituents systematically and compare bioactivity:
  • Core Modifications : Replace the 3,4-dimethylbenzenesulfonyl group with electron-withdrawing (e.g., trifluoromethyl) or bulky groups to alter binding .
  • Substitution Patterns : Introduce halogens (e.g., fluorine) at the quinazoline C7 position to enhance metabolic stability .
  • Data Comparison : Use analogs like 2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine (antitumor activity ) as benchmarks.

Q. What computational strategies resolve contradictions between in silico predictions and experimental bioactivity data?

  • Methodological Answer : Address discrepancies via:
  • Molecular Dynamics (MD) Simulations : Refine docking poses using AMBER or GROMACS to account for protein flexibility .
  • Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding affinities more accurately .
  • ADMET Reassessment : Use Schrödinger’s QikProp or SwissADME to validate predictions against experimental pharmacokinetic data .

Q. How can researchers design in vivo studies to evaluate pharmacokinetic (PK) and toxicity profiles?

  • Methodological Answer : Follow a tiered approach:
  • PK Studies : Administer the compound intravenously/orally in rodent models; collect plasma at intervals for LC-MS/MS analysis to determine t1/2t_{1/2}, CmaxC_{\text{max}}, and bioavailability .
  • Toxicity Screening : Conduct acute toxicity tests (OECD 423) with histopathological analysis of liver/kidney tissues .
  • Metabolite Identification : Use UPLC-QTOF-MS to detect phase I/II metabolites and assess metabolic pathways .

Key Methodological Notes

  • Synthetic Challenges : Monitor exothermic reactions during sulfonylation to avoid byproducts .
  • Data Reproducibility : Pre-equilibrate HPLC columns for ≥1 hr to ensure consistent retention times .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies and obtain institutional approvals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.